Arry-380 (Tucatinib), frequently associated with CAS 937265-83-3, is an orally bioavailable, reversible, ATP-competitive small-molecule tyrosine kinase inhibitor. Unlike first-generation pan-HER inhibitors, Arry-380 is engineered for extreme selectivity toward the HER2 (ErbB2) kinase domain over the closely related EGFR (ErbB1) [1]. In preclinical procurement and assay design, this compound is highly valued for its nanomolar potency against HER2 and p95-HER2, combined with distinct physicochemical properties that enable high blood-brain barrier (BBB) penetrance [2]. These attributes make it a critical baseline material for formulating targeted therapies, developing orthotopic brain metastasis models, and conducting combination screening assays where avoiding off-target EGFR-mediated toxicity is paramount.
Substituting Arry-380 with generic pan-HER inhibitors like lapatinib or neratinib fundamentally compromises assay specificity and in vivo tolerability. Because the ATP-binding pockets of HER2 and EGFR differ by only a few amino acids, lapatinib and neratinib inhibit both kinases with near-equal potency [1]. In in vivo models, this dual inhibition triggers severe dose-limiting EGFR-driven toxicities (such as gastrointestinal distress and cutaneous rash), which artificially cap the maximum tolerated dose and confound HER2-specific efficacy readouts. Furthermore, older generation inhibitors like lapatinib are heavily restricted by P-glycoprotein (P-gp) and BCRP efflux transporters at the blood-brain barrier, resulting in sub-therapeutic central nervous system (CNS) exposure[2]. Procuring Arry-380 resolves these bottlenecks by decoupling HER2 suppression from EGFR toxicity and ensuring robust CNS penetrance.
In purified biochemical kinase assays, Arry-380 demonstrates profound selectivity for HER2 over EGFR. Arry-380 inhibits HER2 with an IC50 of approximately 6.9 to 8 nM, while its IC50 for EGFR is >400 nM (often cited up to 1000 nM), yielding a >50- to 500-fold selectivity window[1]. In direct head-to-head comparisons, lapatinib shows near-equipotent inhibition of both targets (HER2 IC50 = 49 nM; EGFR IC50 = 31 nM), and neratinib similarly lacks selectivity [2]. This structural optimization in Arry-380 prevents the off-target EGFR blockade that plagues first-generation TKIs.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Arry-380: HER2 IC50 = 6.9-8 nM; EGFR IC50 > 400 nM |
| Comparator Or Baseline | Lapatinib: HER2 IC50 = 49 nM; EGFR IC50 = 31 nM |
| Quantified Difference | >500-fold HER2 selectivity for Arry-380 vs. non-selective dual inhibition for Lapatinib |
| Conditions | Purified biochemical kinase assay |
Procuring Arry-380 ensures clean, target-specific data in biochemical screens without the confounding variables of dual EGFR/HER2 inhibition.
The biochemical selectivity of Arry-380 translates directly into cellular models. In HER2-driven BT-474 breast cancer cells, Arry-380 inhibits HER2 phosphorylation with an IC50 of 7 nM, which is significantly more potent than lapatinib (IC50 = 46 nM) [1]. Conversely, in EGFR-driven A431 cells, Arry-380 shows no appreciable inhibition of EGFR phosphorylation at concentrations up to 1,000 nM. Lapatinib, however, potently inhibits EGFR phosphorylation in the same A431 cells with an IC50 of 36 nM [1].
| Evidence Dimension | Cellular Phosphorylation Inhibition (IC50) |
| Target Compound Data | Arry-380: HER2 (BT-474) IC50 = 7 nM; EGFR (A431) IC50 > 1000 nM |
| Comparator Or Baseline | Lapatinib: HER2 IC50 = 46 nM; EGFR IC50 = 36 nM |
| Quantified Difference | Arry-380 is ~6.5x more potent against HER2 in cells than lapatinib, with zero measurable EGFR engagement at standard assay doses. |
| Conditions | Cellular ELISA for phospho-HER2 (BT-474) and phospho-EGFR (A431) |
This enables researchers to establish highly specific cell-based phenotypic screens and co-culture assays without triggering EGFR-mediated cell death pathways.
Arry-380 exhibits highly favorable central nervous system (CNS) pharmacokinetics compared to legacy TKIs. Physiologically based pharmacokinetic (PBPK) modeling and in vivo analyses reveal that Arry-380 achieves an unbound brain-to-plasma partition coefficient (Kp,uu) of up to 0.75, maintaining a steady-state unbound brain concentration (Css,ave,br) of approximately 14.5 nmol/L [1]. In contrast, while lapatinib has a Kp,uu of 0.34, its high susceptibility to efflux transporters severely limits its functional CNS distribution. Neratinib, despite a high Kp,uu, achieves a 20-fold lower unbound brain exposure (0.68 nmol/L) due to poor systemic free drug availability [1].
| Evidence Dimension | Unbound Brain Exposure (Css,ave,br) and Kp,uu |
| Target Compound Data | Arry-380: Kp,uu = 0.75; Css,ave,br = 14.5 nmol/L |
| Comparator Or Baseline | Neratinib: Css,ave,br = 0.68 nmol/L |
| Quantified Difference | Arry-380 delivers ~20x higher unbound active drug to the brain parenchyma compared to neratinib. |
| Conditions | In vivo pharmacokinetic profiling and PBPK modeling |
Arry-380 is the mandatory choice for formulating treatments or designing in vivo models targeting HER2-positive brain metastases.
Arry-380 demonstrates exceptional in vivo processability and efficacy in HER2-dependent xenograft models. When formulated for oral administration, Arry-380 achieves 96% tumor growth inhibition (TGI) at 100 mg/kg/day in BT-474 mouse xenografts [1]. Critically, because it lacks overlapping EGFR toxicity, Arry-380 can be co-administered with large-molecule therapeutics like trastuzumab. This combination yields a 98% TGI with complete regressions in 75% (9/12) of the test subjects, a combinatorial dosing regimen that is frequently dose-limited by toxicity when attempted with pan-HER inhibitors .
| Evidence Dimension | Tumor Growth Inhibition (TGI %) |
| Target Compound Data | Arry-380 + Trastuzumab: 98% TGI (75% complete regression rate) |
| Comparator Or Baseline | Arry-380 Monotherapy (100 mg/kg/d): 96% TGI |
| Quantified Difference | Near-complete tumor ablation in combination regimens, enabled by the lack of dose-limiting EGFR toxicity. |
| Conditions | BT-474 breast cancer xenograft murine model (oral administration) |
Provides a highly tolerable, highly efficacious baseline compound for in vivo combinatorial drug screening and advanced formulation development.
Due to its superior Kp,uu and high unbound CNS exposure, Arry-380 is the optimal small-molecule TKI for establishing and validating orthotopic HER2+ brain metastasis xenograft models. It allows researchers to achieve therapeutic intracranial concentrations without the confounding effects of systemic toxicity [1].
Arry-380's lack of EGFR-mediated toxicity makes it an ideal backbone for high-throughput combinatorial screening. It can be safely co-formulated or co-administered with antibody-drug conjugates (ADCs), chemotherapeutics, or other targeted agents in both in vitro and in vivo settings to identify synergistic anti-tumor mechanisms [2].
For laboratories requiring strict differentiation between HER2 and EGFR signaling pathways, Arry-380 serves as a highly precise chemical probe. Its >500-fold biochemical selectivity ensures that downstream readouts (e.g., MAPK or PI3K/AKT pathway modulation) are exclusively driven by HER2 inhibition, establishing a reliable baseline for phenotypic assays [2].